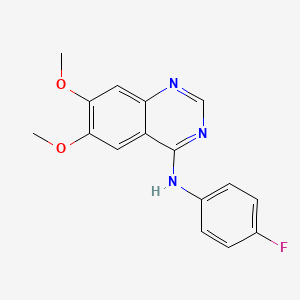

N-(4-fluorophenyl)-6,7-dimethoxyquinazolin-4-amine

Description

Propriétés

IUPAC Name |

N-(4-fluorophenyl)-6,7-dimethoxyquinazolin-4-amine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H14FN3O2/c1-21-14-7-12-13(8-15(14)22-2)18-9-19-16(12)20-11-5-3-10(17)4-6-11/h3-9H,1-2H3,(H,18,19,20) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GOOMUHBHUSAARV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C2C(=C1)C(=NC=N2)NC3=CC=C(C=C3)F)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H14FN3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50877961 | |

| Record name | 6,7-DIMETHOXY-4-(P-FLUOROANILINO)-QUINAZOLINE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50877961 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

299.30 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-fluorophenyl)-6,7-dimethoxyquinazolin-4-amine typically involves the reaction of 4-fluoroaniline with 6,7-dimethoxyquinazoline under specific conditions. One common method includes the use of a palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura coupling . This reaction is known for its mild conditions and high efficiency in forming carbon-carbon bonds.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques, such as chromatography, can enhance the efficiency of the production process .

Analyse Des Réactions Chimiques

Types of Reactions

N-(4-fluorophenyl)-6,7-dimethoxyquinazolin-4-amine undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the fluorine-substituted phenyl ring.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide in the presence of a catalyst.

Reduction: Sodium borohydride in methanol or ethanol.

Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinazoline N-oxides, while reduction can produce amine derivatives .

Applications De Recherche Scientifique

N-(4-fluorophenyl)-6,7-dimethoxyquinazolin-4-amine has a wide range of applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Studied for its potential as an enzyme inhibitor and its interactions with biological macromolecules.

Medicine: Investigated for its anticancer properties and potential as a therapeutic agent.

Industry: Utilized in the development of new materials and catalysts.

Mécanisme D'action

The mechanism of action of N-(4-fluorophenyl)-6,7-dimethoxyquinazolin-4-amine involves its interaction with specific molecular targets. One notable target is the epidermal growth factor receptor (EGFR) tyrosine kinase. The compound binds to the ATP-binding site of the enzyme, inhibiting its activity and thereby blocking downstream signaling pathways involved in cell proliferation and survival .

Comparaison Avec Des Composés Similaires

Comparison with Structural Analogs

Halogen-Substituted Analogs

A series of halogen-substituted 4-anilinoquinazolines (Table 1) demonstrates how halogen type and position modulate biological activity:

Key Observations :

- DW-8 (dual chloro/fluoro substitution) exhibits potent antiproliferative activity in colorectal cancer cells (IC50 ~5–8 µM) with high selectivity (>2-fold vs. non-cancerous cells) . Its mechanism involves G2/M cell cycle arrest, ROS-mediated mitochondrial permeabilization, and caspase-dependent apoptosis .

- AG1478 and PD153035, with single 3-chloro or 3-bromo substituents, show nanomolar potency against EGFR, highlighting the importance of halogen electronegativity and size for kinase binding . The 4-fluorophenyl analog may have reduced EGFR affinity due to the lack of a meta-halogen but could exhibit distinct selectivity for other kinases like FGFR .

Methoxy-Substituted Analogs

Methoxy groups at positions 6 and 7 are conserved across analogs to maintain solubility and hydrogen-bonding interactions with kinase ATP-binding pockets. For example:

Mechanistic Differences and Selectivity

Apoptosis Induction vs. Kinase Inhibition

- DW-8 and the 4-fluorophenyl analog likely induce apoptosis via intrinsic pathways (caspase-9 activation, Bcl-2/BAX modulation) rather than direct kinase inhibition, as seen in their upregulation of ROS and cytochrome c release .

- AG1478 and PD153035 act as substrate-competitive EGFR inhibitors, with bromine’s larger atomic radius enhancing hydrophobic interactions in the kinase domain .

Selectivity Profiles

- The 4-fluorophenyl derivative’s para substitution may shift selectivity toward FGFR1 or VEGFR2, as seen in structurally related compounds like ZM-306416 (), which inhibits FGFR1 at submicromolar concentrations.

- DW-8’s dual halogenation enhances cytotoxicity in colorectal cancer cells but may reduce specificity, necessitating further optimization for clinical use .

Activité Biologique

N-(4-fluorophenyl)-6,7-dimethoxyquinazolin-4-amine, a quinazoline derivative, has garnered significant attention in medicinal chemistry due to its diverse biological activities, particularly in oncology. This compound exhibits promising anticancer properties and interacts with various molecular targets, making it a subject of extensive research.

- Molecular Formula : C17H17FN3O2

- Molecular Weight : 314.34 g/mol

- CAS Number : 477859-86-2

The synthesis typically involves the reaction of 4-fluoroaniline with 6,7-dimethoxyquinazoline, often utilizing palladium-catalyzed cross-coupling reactions like Suzuki-Miyaura coupling. Purification methods include recrystallization and column chromatography to ensure high purity levels.

N-(4-fluorophenyl)-6,7-dimethoxyquinazolin-4-amine functions primarily as a kinase inhibitor. It binds to the ATP-binding site of kinases, inhibiting their activity and disrupting cell signaling pathways. This action leads to reduced cell proliferation and induces apoptosis in cancer cells.

Anticancer Efficacy

The compound has demonstrated significant anticancer efficacy across various cancer cell lines. Notably, it has shown high selectivity and effectiveness against colorectal cancer cell lines such as HCT116, HT29, and SW620. Studies indicate that N-(4-fluorophenyl)-6,7-dimethoxyquinazolin-4-amine activates intrinsic apoptotic pathways, evidenced by increased levels of cleaved caspases and PARP in treated cells .

Comparative Analysis with Similar Compounds

| Compound Name | Structure | Unique Features |

|---|---|---|

| N-[(4-chlorophenyl)methyl]-6,7-dimethoxyquinazolin-4-amine | Structure | Chlorine substituent may alter biological activity |

| N-[(4-bromophenyl)methyl]-6,7-dimethoxyquinazolin-4-amine | Structure | Bromine substituent enhances lipophilicity |

| N-[(4-methylphenyl)methyl]-6,7-dimethoxyquinazolin-4-amine | Structure | Methyl group may influence binding affinity |

The presence of the fluorine atom in N-(4-fluorophenyl)-6,7-dimethoxyquinazolin-4-amine enhances its biological activity and metabolic stability compared to other derivatives. This substitution increases lipophilicity, improving cell membrane penetration and interaction with intracellular targets.

Case Studies and Research Findings

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for N-(4-fluorophenyl)-6,7-dimethoxyquinazolin-4-amine, and how can reaction conditions be systematically optimized?

- Methodology :

- Step 1 : Start with nucleophilic substitution of 4-chloro-6,7-dimethoxyquinazoline with 4-fluoroaniline in a polar aprotic solvent (e.g., isopropanol) under reflux (90°C) using a base like DIPEA (N,N-diisopropylethylamine) to drive the reaction .

- Step 2 : Monitor reaction progress via TLC and purify using column chromatography (e.g., 0–15% EtOAc/heptane gradient).

- Step 3 : Apply Design of Experiments (DoE) to optimize variables (e.g., temperature, molar ratios, solvent choice). Use statistical tools like response surface methodology to minimize trial-and-error approaches .

Q. Which spectroscopic techniques are critical for characterizing this compound, and what key spectral markers should researchers prioritize?

- Methodology :

- 1H/13C NMR : Focus on aromatic proton shifts (e.g., δ 8.24–8.80 ppm for quinazoline protons) and methoxy group signals (δ ~4.01 ppm). Fluorine-induced splitting in the aromatic region can confirm substitution patterns .

- LCMS : Monitor molecular ion peaks (e.g., [M+1]+ at m/z 378.1 for analogs) and fragmentation patterns to verify purity .

- FT-IR : Track C-N stretch (1250–1350 cm⁻¹) and aromatic C-H bends (700–900 cm⁻¹).

Q. How can researchers conduct preliminary biological screening for this compound?

- Methodology :

- Use in vitro assays (e.g., kinase inhibition, cytotoxicity) with cell lines relevant to the target disease (e.g., cancer).

- Compare activity to structurally similar compounds (e.g., N-(3-chloro-4-fluorophenyl)-6,7-dimethoxyquinazolin-4-amine) to establish baseline efficacy .

Advanced Research Questions

Q. How do substituent modifications (e.g., halogen position, methoxy groups) influence the structure-activity relationship (SAR) of quinazoline derivatives?

- Methodology :

- Systematic Substitution : Synthesize analogs with variations in halogen (e.g., 4-fluoro vs. 3-chloro-4-fluoro) and methoxy group positions. Compare bioactivity data to map pharmacophore requirements .

- In Silico Docking : Use software like AutoDock to predict binding affinities to target proteins (e.g., kinases) and correlate with experimental IC₅₀ values .

Q. What computational strategies can elucidate the reaction mechanism and electronic effects of the 4-fluorophenyl group?

- Methodology :

- Quantum Chemical Calculations : Perform DFT studies to analyze transition states and electron density maps. Compare activation energies for reactions with fluorinated vs. non-fluorinated anilines .

- Reaction Path Search : Use tools like GRRM to explore intermediates and validate mechanistic hypotheses (e.g., SNAr vs. radical pathways) .

Q. How should researchers address contradictions in reported biological activity data for this compound class?

- Methodology :

- Orthogonal Assays : Replicate conflicting studies using standardized protocols (e.g., fixed ATP concentrations in kinase assays) to isolate variables .

- Meta-Analysis : Aggregate data from multiple sources, adjusting for confounding factors (e.g., cell line heterogeneity, assay sensitivity) using statistical software (R, Python) .

Q. What advanced analytical methods resolve challenges in quantifying trace impurities or stereochemical byproducts?

- Methodology :

- Chiral HPLC : Employ columns like Chiralpak IG-3 with hexane/IPA gradients to separate enantiomers.

- HRMS/MS : Use high-resolution mass spectrometry (e.g., Q-TOF) to distinguish isobaric impurities and degradation products .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.